molecular formula C18H11BrN4O4 B6139155 N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

Numéro de catalogue B6139155
Poids moléculaire: 427.2 g/mol
Clé InChI: ZOYQLRQHDUSQBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide, also known as BRD0705, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in gene transcription and epigenetic regulation. BRD4 has been implicated in various diseases, including cancer, inflammation, and viral infections. BRD0705 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide binds to the bromodomain of BRD4, which prevents its interaction with acetylated histones and other transcriptional co-activators. This leads to the suppression of gene transcription, particularly of oncogenes and pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and to inhibit viral replication by disrupting the formation of viral protein complexes.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor, anti-inflammatory, and antiviral effects in preclinical models. It has also been shown to induce apoptosis in cancer cells and to inhibit viral replication. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of BRD4, with no significant off-target effects observed. It has been well-characterized in preclinical studies, and its mechanism of action is well-understood. However, there are also some limitations to its use. Its synthesis is complex and low-yielding, which limits its availability and increases its cost. Its potency may also vary depending on the cell type and experimental conditions used.

Orientations Futures

There are several potential future directions for the research on N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer, anti-inflammatory, or antiviral agents. The development of biomarkers for patient selection and monitoring of treatment response is also an important area of research. Finally, the translation of this compound into clinical trials for the treatment of cancer, inflammation, and viral infections is an important future direction.

Méthodes De Synthèse

The synthesis of N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 5-bromo-2-furancarboxylic acid, which is then converted to 5-bromo-2-furylamine. The benzimidazole moiety is synthesized separately by reacting 1,2-phenylenediamine with 5-bromo-2-fluoro-1-nitrobenzene. The final step involves coupling the benzimidazole and furan moieties to form this compound. The overall yield of the synthesis is around 10%.

Applications De Recherche Scientifique

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, inflammation, and viral infections. In cancer, BRD4 has been shown to play a critical role in the transcriptional regulation of oncogenes, and its inhibition by this compound leads to the downregulation of these genes. This compound has shown potent anti-tumor activity in various cancer types, including acute myeloid leukemia, multiple myeloma, and breast cancer. In inflammation, BRD4 has been implicated in the regulation of pro-inflammatory cytokines, and its inhibition by this compound leads to the suppression of these cytokines. This compound has shown efficacy in preclinical models of rheumatoid arthritis and inflammatory bowel disease. In viral infections, BRD4 has been shown to play a critical role in the replication of several viruses, including human papillomavirus, Epstein-Barr virus, and human immunodeficiency virus. This compound has shown antiviral activity against these viruses.

Propriétés

IUPAC Name

N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O4/c19-16-8-7-15(27-16)17-21-13-6-3-11(9-14(13)22-17)20-18(24)10-1-4-12(5-2-10)23(25)26/h1-9H,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYQLRQHDUSQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.